molecular formula C6H12N2 B105871 Acetone azine CAS No. 627-70-3

Acetone azine

Cat. No.: B105871
CAS No.: 627-70-3
M. Wt: 112.17 g/mol
InChI Key: PFLUPZGCTVGDLV-UHFFFAOYSA-N
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Description

Acetone azine, also known as this compound, is an organic compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729 g/mol . This compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with a carbonyl compound. It is commonly used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

Acetone azine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone azine can be synthesized through the reaction of acetone with hydrazine. The reaction typically involves mixing equimolar amounts of acetone and hydrazine in the presence of an acid catalyst. The reaction proceeds at room temperature and yields the desired hydrazone product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetone azine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazone group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Acetone hydrazone: Similar in structure but lacks the (1-methylethylidene) group.

    Dimethyl ketazine: Another hydrazone derivative with different substituents.

    Acetone ketazine: Similar in structure but with different functional groups.

Uniqueness

Acetone azine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(propan-2-ylideneamino)propan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUPZGCTVGDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060845
Record name Acetazine
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-70-3
Record name 2-Propanone 2-(1-methylethylidene)hydrazone
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Record name Acetazine
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Record name Acetone azine
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Record name Acetone azine
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Record name 2-Propanone, 2-(1-methylethylidene)hydrazone
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Record name Acetazine
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Record name Acetone azine
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Record name ACETAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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